molecular formula C18H18O6 B5122722 2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid

Cat. No. B5122722
M. Wt: 330.3 g/mol
InChI Key: ARMODUMADBVIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid, also known as FMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FMPB is a benzene derivative that contains a formyl group and a methoxy group, which are attached to a propoxy chain. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has been shown to modulate mitochondrial function by regulating the activity of the electron transport chain and increasing ATP production. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, and the regulation of gene expression. This compound has been shown to protect against mitochondrial dysfunction and oxidative stress in various cell types, including neurons and cardiomyocytes. This compound has also been shown to regulate the expression of genes involved in mitochondrial function and oxidative stress.

Advantages and Limitations for Lab Experiments

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has several advantages for lab experiments, including its ability to protect against mitochondrial dysfunction and oxidative stress, its ability to regulate gene expression, and its ease of synthesis. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Future studies could also focus on the optimization of this compound synthesis methods to improve yield and purity. Additionally, the development of this compound derivatives with improved solubility and reduced cytotoxicity could expand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, including the study of mitochondrial function and oxidative stress. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its ability to protect against mitochondrial dysfunction and oxidative stress, but also has some limitations. Future studies could focus on the investigation of its potential therapeutic applications and the optimization of synthesis methods.

Synthesis Methods

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid can be synthesized using various methods, including the reaction of 2-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-bromopropyl bromide. Another method involves the reaction of 2-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-chloropropyl chloroformate. These methods have been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has been used in various scientific research applications, including the study of mitochondrial function and oxidative stress. This compound has been shown to protect against mitochondrial dysfunction and oxidative stress in various cell types, including neurons and cardiomyocytes. This compound has also been used to study the role of mitochondrial dysfunction in the pathogenesis of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-17-11-13(12-19)7-8-16(17)24-10-4-9-23-15-6-3-2-5-14(15)18(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMODUMADBVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.